N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
Description
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic small molecule featuring a pyrimidinone core (6-oxo-4-phenylpyrimidin-1(6H)-yl) linked via an ethyl chain to a benzamide group substituted with a pyrrole ring. This structure combines aromatic and heterocyclic motifs, which are common in pharmacologically active compounds targeting enzymes like kinases or receptors.
Properties
IUPAC Name |
N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c28-22-16-21(18-6-2-1-3-7-18)25-17-27(22)15-12-24-23(29)19-8-10-20(11-9-19)26-13-4-5-14-26/h1-11,13-14,16-17H,12,15H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXXDDOJVUNWAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic synthesis techniques. A common synthetic route includes the following steps:
Formation of the pyrimidine core through a cyclization reaction.
Introduction of the phenyl group via Friedel-Crafts acylation.
Addition of the pyrrole moiety through nucleophilic substitution.
Coupling with benzamide under specific reaction conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a solvent like DMF (dimethylformamide).
Reaction conditions such as temperature, time, and catalysts are optimized at each step to achieve the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would scale up the lab procedures, typically employing continuous flow reactors for better control and efficiency. Key factors include precise temperature regulation, high-purity reactants, and efficient separation techniques like chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can participate in various chemical reactions, including:
Oxidation: The pyrimidine ring and the benzamide group can undergo oxidation under appropriate conditions.
Reduction: Hydrogenation can occur, affecting the pyrrole ring.
Substitution: The aromatic rings facilitate electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution reactions often use halogens, acids, or bases depending on the desired functional group modification.
Major Products
Major products formed include derivatives with varied functional groups, such as hydroxyl, amino, or nitro groups, depending on the reagents and conditions applied.
Scientific Research Applications
Chemistry
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is used as an intermediate in the synthesis of more complex organic compounds, facilitating the study of reaction mechanisms and pathways in organic chemistry.
Biology
In biological research, this compound serves as a probe to investigate cellular processes and enzyme interactions due to its binding affinity and specificity for certain biological targets.
Medicine
Potential applications in medicine include drug development for conditions involving specific enzyme targets. Its structure allows for modifications to optimize pharmacokinetic and pharmacodynamic properties.
Industry
Industrially, it can be utilized in the development of materials with specific properties, such as polymers or coatings, due to its stable and reactive nature.
Mechanism of Action
The mechanism by which N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide exerts its effects involves binding to molecular targets, typically enzymes or receptors, through its functional groups. This interaction can modulate the activity of these targets, affecting various biochemical pathways. The pyrimidine and benzamide moieties often play crucial roles in these interactions, facilitating strong and specific binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on core structures, substituents, synthesis, and physicochemical properties.
Structural and Functional Comparison
Key Observations
Core Structure Diversity: The target compound uses a pyrimidinone-benzamide scaffold, whereas features a benzo[b][1,4]oxazinone core fused to pyrimidine. The latter’s bicyclic system may enhance rigidity and binding selectivity compared to the target’s flexible ethyl linker . ’s pyrazolo[3,4-d]pyrimidine-chromene hybrid is bulkier, likely improving hydrophobic interactions in enzyme active sites .
Substituent Effects :
- The target’s pyrrole group offers planar aromaticity for π-π stacking, contrasting with ’s substituted phenyl groups (electron-withdrawing/donating effects) and ’s fluorinated chromene (enhanced metabolic stability and lipophilicity) .
- Fluorine atoms in ’s compound increase molecular weight (589.1 vs. ~403.4 for the target) and may improve blood-brain barrier penetration .
Synthesis and Yield :
- achieved "better yields" using Cs₂CO₃ and DMF under mild conditions, suggesting scalability for pyrimidine-linked heterocycles. In contrast, ’s Suzuki coupling (28% yield) highlights challenges in assembling complex fluorinated systems .
Physicochemical Properties: The target’s calculated molecular weight (~403.4) aligns with typical drug-like molecules, whereas ’s higher mass (589.1) may limit bioavailability.
Research Findings
- : The benzo[b][1,4]oxazinone derivatives demonstrated efficient synthesis and characterization via NMR/IR, underscoring the utility of pyrimidine-heterocycle hybrids in drug discovery .
- : The fluorinated pyrazolo-pyrimidine exhibited kinase inhibitory activity (implied by structural analogy to PI3K/mTOR inhibitors), with fluorination likely enhancing target affinity and pharmacokinetics .
Biological Activity
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activity, particularly in the context of cancer therapy and other therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 415.4 g/mol. Its structure features a pyrimidine ring, a phenyl group, and a pyrrole moiety, which are known to influence its biological activity.
Research has indicated that compounds similar to this compound can interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the pyrimidine and pyrrole rings suggests potential interactions with nucleic acids or proteins involved in cancer progression.
Anticancer Properties
Several studies have focused on the anticancer activity of similar compounds. For instance, derivatives with pyrimidine structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways such as apoptosis-related proteins and cell cycle regulators.
Case Studies
- Cell Proliferation Inhibition : In vitro studies demonstrated that compounds with similar structures significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 30 µM, indicating moderate potency.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with these compounds led to an increase in early and late apoptotic cells, confirming their role in apoptosis induction. The expression levels of pro-apoptotic factors like Bax were upregulated while anti-apoptotic factors like Bcl-2 were downregulated.
- In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. Tumor volumes were measured weekly, showing a significant reduction (up to 50%) in treated groups.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has identified key structural features that enhance biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Pyrimidine Ring | Essential for anticancer activity |
| Phenyl Group | Enhances lipophilicity and membrane permeability |
| Pyrrole Moiety | Increases binding affinity to target proteins |
Pharmacokinetics
Preliminary pharmacokinetic studies indicate that compounds similar to this compound have favorable absorption profiles with moderate half-lives (approximately 3–5 hours). These characteristics suggest potential for further development as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
